3-Methoxythiophene

Vue d'ensemble

Description

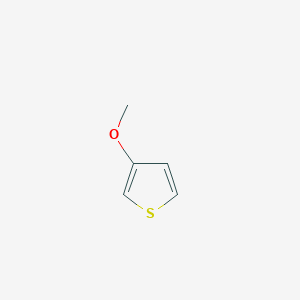

3-Methoxythiophene (CAS 17573-92-1) is a substituted thiophene derivative featuring a methoxy (-OCH₃) group at the 3-position of the heterocyclic ring. This structural modification imparts distinct electronic and steric properties, making it a valuable building block in organic electronics and materials science.

Synthesis: Traditional methods, such as the Gronowitz method (copper-catalyzed Williamson reaction of 3-bromothiophene with sodium methoxide and CuO), face limitations due to the scarcity of brominated precursors . Alternative routes, like the three-step synthesis from methyl 3-hydroxythiophene-2-carboxylates, enable near-quantitative yields and greater versatility for derivatives .

Méthodes De Préparation

Copper-Catalyzed Nucleophilic Substitution from 3-Bromothiophene

The most widely documented synthesis of 3-methoxythiophene involves a copper(I)-catalyzed nucleophilic substitution reaction between 3-bromothiophene and sodium methoxide. This method, described in a 2008 patent by Meudt and Rausch, employs copper(I) bromide (CuBr) and polyethylene glycol dimethyl ether (PEG DME) as catalytic agents .

Reaction Conditions and Optimization

The reaction proceeds in methanol at 90°C for 10 hours, with 3-bromothiophene (1.13 mol) and sodium methoxide (30% in methanol) as precursors. PEG DME (5 mol%) acts as a phase-transfer catalyst, enhancing the solubility of the copper complex and accelerating the substitution kinetics. After completion, the mixture is extracted with methyl tert-butyl ether (MTBE) and purified via vacuum distillation to isolate this compound in 91% yield (GC purity >99% a/a) .

Key Parameters:

-

Catalyst System: CuBr (2 mol%) and PEG DME (5 mol%)

-

Temperature: 90°C

-

Reaction Time: 10 hours

-

Solvent: Methanol

Mechanistic Insights

The methoxylation mechanism proceeds via a single-electron transfer (SET) pathway, where Cu(I) facilitates the formation of a thiophene radical intermediate. PEG DME stabilizes the copper species, preventing aggregation and ensuring consistent catalytic activity. This methodology avoids harsh conditions typically associated with aromatic substitutions, making it industrially viable .

Electrochemical Polymerization for Functional Films

Recent advancements in electrochemical methods enable the deposition of PMOT films with metallic luster. A 2025 study by Yamada utilized multi-step potentiostatic polymerization, applying alternating oxidation (+1.4 V) and reduction (-1 V) potentials over 10 cycles. This approach produced films with enhanced reflectivity and conductivity, suitable for optoelectronic devices .

Film Fabrication Process

The monomer is dissolved in acetonitrile with tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte. Potentiostatic cycles (15 seconds per step) grow the polymer film on indium tin oxide (ITO) electrodes. The resulting films exhibit a green-to-red metallic sheen, dependent on film thickness and doping level .

Comparative Analysis of Synthesis Methods

The table below contrasts key methodologies for this compound and its polymer:

Industrial and Environmental Considerations

The copper-catalyzed method is favored for scalability, with PEG DME enabling solvent recycling and minimizing waste. In contrast, FeCl₃-mediated polymerization requires post-reaction neutralization, generating acidic byproducts. Electrochemical methods, while precise, demand specialized equipment and are less suited for bulk production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxythiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it to thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenes depending on the reagents used.

Applications De Recherche Scientifique

3-Methoxythiophene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-methoxythiophene in various applications is primarily based on its ability to undergo polymerization and form conductive polymers. These polymers exhibit unique electronic properties due to the delocalization of electrons across the thiophene rings. In biological systems, its derivatives interact with specific molecular targets, such as enzymes or receptors, leading to their therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Electronic Properties and Steric Effects

- This compound vs. EDOT : While both exhibit strong electron-donating abilities, this compound’s lower steric hindrance allows tighter molecular packing in polymers, enhancing charge transport and optical properties . EDOT’s fused oxygen rings increase rigidity but limit conformational flexibility .

- This compound vs. 3-Methylthiophene : The methoxy group’s electron-donating resonance effect reduces Eg compared to the methyl group’s inductive electron-withdrawing effect, making this compound more suitable for optoelectronic applications .

Reactivity in Cross-Coupling :

- This compound undergoes regioselective Pd-catalyzed C–H arylation at the 2- and 5-positions, enabling controlled derivatization .

- EDOT’s fused oxygen rings direct electrophilic substitution to the 2-position, limiting synthetic versatility .

Electrochromic Polymers

- This compound-Based Polymers : Exhibit multichromic behavior (color shifts from transparent to dark blue) and high optical contrast (ΔT > 60% at 650 nm) .

- EDOT-Based Polymers (e.g., PEDOT:PSS): Superior conductivity but require additives for processability. Limited color range compared to methoxythiophene derivatives .

Conductive Films

- Oligo(this compound) films display gold-like luster due to edge-on lamellar crystallites, a property absent in EDOT or methylthiophene analogs .

- 3-Methylthiophene Polymers : Lower conductivity due to disordered packing from steric bulk .

Stability and Environmental Considerations

Activité Biologique

3-Methoxythiophene is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the thiophene ring, which enhances its electron-donating ability. This structural feature is crucial for its biological activities. The molecular formula is , and its structure can be represented as follows:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity is often assessed using various assays, including DPPH radical scavenging and ABTS assays.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 72.5 | 68.2 |

| Hydrazone derivative | 78.9 | 74.1 |

| Ascorbic acid (control) | 85.0 | 82.0 |

The data indicates that while this compound shows good antioxidant activity, certain derivatives exhibit enhanced effects, suggesting potential for further modification to improve efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Studies indicate that compounds containing the thiophene moiety can inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on U-87 and MDA-MB-231 cell lines, it was found that:

- U-87 Cell Line : Treatment with 100 µM concentration resulted in approximately 60% reduction in cell viability after 48 hours.

- MDA-MB-231 Cell Line : A lower efficacy was observed with only 30% reduction in viability at the same concentration.

These results highlight the compound's potential as an anticancer agent, particularly against glioblastoma cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | >100 µg/mL |

The MIC values indicate that while effective against certain strains, its activity may vary significantly across different bacteria .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Antioxidant Mechanism : The methoxy group enhances electron donation, allowing the compound to effectively scavenge free radicals.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Mechanism : Its ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methoxythiophene, and how can their efficiency be validated experimentally?

- Methodological Answer : The synthesis of this compound can be optimized using CuI catalysis in N-methylpyrrolidone (NMP) solvent, achieving high yields (>85%) under mild conditions. Efficiency is validated via gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., n-dodecane) to quantify purity and reaction progress. This approach minimizes side reactions and simplifies purification .

- Key Parameters : Reaction time (4–6 hours), temperature (80–100°C), and solvent-to-substrate ratio (3:1).

Q. How can researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer : Waste containing this compound must be segregated into halogenated organic containers and processed by certified waste management services to prevent environmental release. Safety protocols include using fume hoods, nitrile gloves, and closed systems during synthesis. Refer to Material Safety Data Sheets (MSDS) for specific handling guidelines .

Q. What spectroscopic techniques are recommended for characterizing this compound’s electronic structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent effects on the thiophene ring, while ultraviolet-visible (UV-Vis) spectroscopy quantifies electronic transitions influenced by the methoxy group. Density functional theory (DFT) calculations complement experimental data to map electron distribution and reactivity .

Advanced Research Questions

Q. How can regioselective C-H functionalization of this compound be achieved for synthesizing tetraarylthiophenes?

- Methodological Answer : Sequential C-H arylation employs RhCl(CO) and PdCl₂ catalysts with tailored ligands (e.g., P[OCH(CF₃)₂]₃) to control regioselectivity. Demethylation (using BBr₃) and Suzuki-Miyaura coupling enable installation of aryl groups at specific positions. Monitor reaction pathways via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

- Critical Factors : Ligand choice, temperature gradients, and steric effects of substituents.

Q. What role does this compound play in designing near-infrared (NIR) absorbing materials?

- Methodological Answer : As a precursor in aza-BODIPY dyes, this compound facilitates intramolecular charge transfer, shifting absorption bands into the NIR range (700–900 nm). Optimize photophysical properties by modifying substituents and solvent polarity. Characterize using fluorescence quantum yield measurements and time-resolved spectroscopy .

Q. How can researchers resolve contradictions in reported electronic effects of methoxy substitution on thiophene?

- Methodological Answer : Conflicting data often arise from solvent polarity or measurement techniques. Conduct comparative studies using consistent conditions (e.g., solvent: DMSO vs. chloroform) and validate via cyclic voltammetry (CV) to measure oxidation potentials. Cross-reference computational models (e.g., Hammett parameters) with experimental results .

Q. What strategies mitigate interference from byproducts during GC-MS analysis of this compound?

- Methodological Answer : Use a polar capillary column (e.g., DB-5MS) and temperature programming (50°C to 250°C at 10°C/min) to separate byproducts. Internal standard calibration (e.g., n-tetradecane) improves quantification accuracy. Confirm peaks via fragmentation patterns and retention index databases .

Q. How does the methoxy group influence the solubility and crystallinity of this compound derivatives?

- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces crystallinity due to disrupted π-stacking. Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Analyze crystal structures via X-ray diffraction (XRD) to correlate substituent placement with packing efficiency .

Q. Methodological Guidelines for Rigorous Research

Q. What systematic review practices ensure comprehensive literature coverage for this compound studies?

- Recommendations : Use Boolean searches in SciFinder and PubMed with CAS Registry Numbers (e.g., 17573-92-1) to avoid nomenclature inconsistencies. Cross-validate findings with Web of Science and Google Scholar, prioritizing peer-reviewed journals. Document search strategies for reproducibility .

Q. How should researchers design experiments to address gaps in structure-activity relationships (SAR) of this compound derivatives?

- Recommendations : Employ a factorial design to test substituent electronic (σ, π) and steric effects. Use multivariate regression to correlate substituent parameters (Hammett constants) with biological or material properties. Validate models using leave-one-out cross-validation (LOOCV) .

Propriétés

IUPAC Name |

3-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSKGCVUDQRZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96299-24-0 | |

| Record name | Thiophene, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40170014 | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-92-1 | |

| Record name | 3-Methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxy-thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.